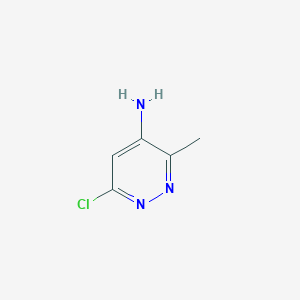

6-Chloro-3-methylpyridazin-4-amine

Description

Significance of Pyridazine (B1198779) Core Structures in Chemical Synthesis and Biology

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a foundational scaffold in both chemical synthesis and biology. pharmaffiliates.com This core structure is prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which are crucial for molecular recognition in biological systems. nih.gov The arrangement of the nitrogen atoms makes the pyridazine ring an interesting building block, influencing the electronic properties and reactivity of the entire molecule. biosynth.com

In medicinal chemistry, pyridazine derivatives are recognized as "privileged structures" due to their wide spectrum of biological activities. pharmaffiliates.comchemicalbook.com These compounds have been investigated for their potential as antibacterial, anti-inflammatory, antihypertensive, anticancer, and antiviral agents. chemicalbook.comnih.gov The versatility of the pyridazine nucleus allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. sigmaaldrich.comuni.lu Recently, the FDA has approved drugs incorporating a pyridazine ring, such as the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the tyrosine kinase 2 inhibitor deucravacitinib, highlighting the clinical significance of this heterocyclic system. nih.gov

Overview of Halogenated Aminopyridazines in Academic Investigations

The introduction of a halogen atom and an amino group to the pyridazine core creates halogenated aminopyridazines, a subclass of compounds with significant utility in academic and industrial research. Halogen atoms, such as chlorine, are highly valuable in synthetic chemistry. They can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, providing a versatile handle for constructing more complex molecules. chemicalbook.com The presence of a halogen can also modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov

The amino group, a key hydrogen bond donor, further enhances the potential for specific interactions with biological targets like enzymes and receptors. nih.gov The combination of a halogen and an amino group on the pyridazine scaffold allows for diverse chemical transformations and offers multiple points for molecular interaction. Research on related halogenated aminopyridines has shown that these structures can form specific intermolecular interactions, such as halogen bonds, which are increasingly recognized for their importance in crystal engineering and molecular recognition.

Scope and Research Objectives for 6-Chloro-3-methylpyridazin-4-amine

While specific research literature on this compound is scarce, its structural features suggest its primary role as a reagent or building block in organic synthesis. pharmaffiliates.comchemicalbook.com The research objectives for compounds of this nature typically revolve around their use in creating more complex molecular architectures. The chlorine atom at the 6-position serves as a reactive site for nucleophilic displacement or metal-catalyzed cross-coupling reactions. The amino group at the 4-position and the methyl group at the 3-position also offer sites for further chemical modification.

Investigations involving this compound would likely aim to synthesize novel series of pyridazine derivatives to explore their potential in medicinal chemistry or materials science. The specific substitution pattern of this compound differentiates it from its isomers, and research would be necessary to characterize its unique reactivity and the properties of the resulting derivatives. Due to the prevalence of its isomer, 6-Chloro-4-methylpyridazin-3-amine , in chemical databases, it is crucial for researchers to distinguish between the two for precise synthetic outcomes.

Chemical Data

Given the limited availability of experimental data for this compound, the following table presents computed properties for its more widely documented isomer, 6-Chloro-4-methylpyridazin-3-amine (CAS: 64068-00-4) , as a reference point. These properties are predicted by computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | nih.gov |

| Molecular Weight | 143.57 g/mol | nih.gov |

| IUPAC Name | 6-chloro-4-methylpyridazin-3-amine | nih.gov |

| CAS Number | 64068-00-4 | nih.gov |

| Canonical SMILES | CC1=CC(=NN=C1N)Cl | nih.gov |

| InChI Key | HSAHCMOZFNSMLH-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 143.0250249 | nih.gov |

| Complexity | 98.2 | nih.gov |

| Physical Description | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, under inert atmosphere | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methylpyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(7)2-5(6)9-8-3/h2H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSIASALNRSEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 6 Chloro 3 Methylpyridazin 4 Amine and Its Analogs

Classical Approaches for Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring is the cornerstone of synthesizing 6-Chloro-3-methylpyridazin-4-amine. Classical methods predominantly rely on the cyclization of acyclic precursors, with condensation reactions involving hydrazines being a primary route.

Condensation Reactions with Hydrazines

The most prevalent method for forming the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. thieme-connect.dechemtube3d.com This approach, a variation of the Paal-Knorr synthesis, offers a straightforward route to the dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com For the synthesis of methyl-substituted pyridazines, a precursor such as a methyl-substituted 1,4-diketone is required. The reaction proceeds by heating the dicarbonyl compound with hydrazine hydrate, often in a solvent like ethanol (B145695) or acetic acid. thieme-connect.de

A related and widely used strategy employs maleic anhydride (B1165640) derivatives as the starting material. For instance, methylmaleic anhydride can be reacted with hydrazine hydrochloride in boiling water to yield 6-hydroxy-4-methylpyridazin-3(2H)-one. thieme-connect.de This pyridazinone can then serve as a versatile intermediate for further functionalization.

| Precursor Type | Reagents | Product Type | Reference |

| 1,4-Diketone | Hydrazine Hydrate | Dihydropyridazine/Pyridazine | chemtube3d.com |

| Maleic Anhydride | Hydrazine Hydrochloride | Pyridazinone | thieme-connect.de |

Cyclization Strategies from Acyclic Precursors

Beyond the classical 1,4-dicarbonyl condensation, various other acyclic precursors can be employed to construct the pyridazine framework. These methods offer alternative pathways that can accommodate a wider range of functional groups and substitution patterns. For example, β,γ-unsaturated hydrazones can undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can then be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Another innovative approach involves the [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by a TBAI/K2S2O8 system, to yield trisubstituted pyridazines. organic-chemistry.org Furthermore, inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers provide a regiocontrolled route to functionalized pyridazines. organic-chemistry.org These modern methods expand the synthetic chemist's toolkit for accessing complex pyridazine structures from linear starting materials.

Targeted Synthesis of Halogenated Pyridazines

The introduction of a chlorine atom at the 6-position of the pyridazine ring is a critical step in the synthesis of the target molecule. This is typically achieved through chlorination of a pyridazinone intermediate.

Chlorination Techniques on Pyridazine Scaffolds

The conversion of a pyridazinone (or hydroxypyridazine) to a chloropyridazine is a common transformation in heterocyclic chemistry. researchgate.net This is most frequently accomplished using phosphorus oxychloride (POCl3), often in the presence of a base like pyridine (B92270) or as a solvent-free reaction at high temperatures. researchgate.netgoogle.com Other chlorinating agents such as phosphorus pentachloride (PCl5) or triphosgene (B27547) can also be employed. google.com For instance, 6-methyl-3(2H)-pyridazinone can be effectively chlorinated to produce 3-chloro-6-methylpyridazine (B130396). google.com The reactivity of the pyridazinone towards chlorination is influenced by the other substituents on the ring.

| Starting Material | Chlorinating Agent | Catalyst/Base | Product | Reference |

| 6-methyl-3(2H)-pyridazinone | POCl3 | Pyridine | 3-chloro-6-methylpyridazine | google.com |

| Hydroxypyridazine | POCl3 | Pyridine | Chloropyridazine | researchgate.net |

| Hydroxy aza-arenes | BTC/SOCl2 | DMAP | Chlorinated aza-arene | researchgate.net |

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of pyridazine and related heterocyclic systems is paramount for synthesizing specifically substituted products. chemrxiv.orgchemrxiv.org While direct electrophilic halogenation of the pyridazine ring can be challenging due to the deactivating effect of the nitrogen atoms, strategic placement of activating or directing groups can control the position of halogenation. chemrxiv.org

In many synthetic routes towards this compound, the regioselectivity is dictated by the initial construction of the pyridazine ring. By starting with an appropriately substituted precursor, such as 4-methylpyridazin-3,6-dione, subsequent chlorination reactions can be directed to the desired positions. For instance, treatment with a chlorinating agent like POCl3 will typically replace the hydroxyl groups with chlorine atoms, leading to a dichlorinated intermediate. The differential reactivity of these chlorine atoms can then be exploited in subsequent reactions. nih.govresearchgate.net

Introduction of the Amino Group: Amination Reactions

The final key step in the synthesis of this compound is the introduction of the amino group at the C4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govyoutube.commasterorganicchemistry.com

The presence of the two nitrogen atoms in the pyridazine ring, along with the chloro substituent, sufficiently activates the ring towards nucleophilic attack. thieme-connect.denih.gov The chlorine atom at the C6 position, however, is generally more susceptible to substitution than a chlorine atom at C4 or C5, due to the electronic effects of the adjacent nitrogen atoms. To synthesize this compound, a precursor such as 3,6-dichloro-4-methylpyridazine (B106839) would be required.

The amination reaction is typically carried out by treating the chloropyridazine with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, or with an amine in a suitable solvent, often at elevated temperatures. nih.govyoutube.com The reactivity of the chloro-leaving group allows for its displacement by the incoming amino nucleophile. The choice of reaction conditions, including temperature and the nature of the ammonia source, can be optimized to achieve high yields of the desired amino-substituted product while minimizing side reactions. nih.govresearchgate.net The use of palladium catalysis can also facilitate amination reactions on less reactive heteroaryl chlorides. nih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

| Heteroaryl Chlorides | Amines | KF/water | N-arylamine | nih.gov |

| Chloropyridines | Amines | Heat | Aminopyridine | youtube.com |

| 2-chlorobenzoic acids | Anilines | Copper-catalyzed | N-aryl anthranilic acid | scispace.com |

Nucleophilic Aromatic Substitution (SNAr) with Amine Sources

Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the synthesis of aminopyridazines. This approach typically involves the reaction of a dihalopyridazine precursor with an amine nucleophile. The reactivity of the pyridazine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms, facilitating the displacement of a halide.

The reaction of 3,6-dichloropyridazine (B152260) with various amines serves as a common route to produce mono- or di-substituted aminopyridazines. The regioselectivity of this reaction is a critical factor, often influenced by the reaction conditions and the nature of the amine. For instance, studies on the amination of 2,4-dichloropyrimidines, a related diazine system, have shown that substitution patterns on the ring can significantly influence the site of nucleophilic attack. wuxiapptec.com While C-4 substitution is often favored, electron-donating groups at other positions can direct the substitution to C-2. wuxiapptec.com In the context of 3,6-dichloropyridazine, controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-amination.

Research has demonstrated that SNAr reactions on symmetrically substituted dichloropyrimidines can proceed efficiently with a variety of amines, including aliphatic, cyclic, aromatic, and benzylic amines, under conventional heating with a base like triethylamine (B128534) in a solvent such as ethanol. mdpi.com These conditions often lead to the formation of mono-substituted products. mdpi.com

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology has been successfully applied to the synthesis of a wide array of aryl amines, including those derived from heteroaryl halides like chloropyridazines. wikipedia.org The reaction offers significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and often milder reaction conditions. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is critical for the success and efficiency of the reaction.

Several generations of catalyst systems have been developed for the Buchwald-Hartwig amination. Early systems utilized monodentate phosphine (B1218219) ligands, while later developments introduced bidentate phosphine ligands like BINAP and DPPF, which improved reaction rates and yields, particularly for primary amines. wikipedia.org More recently, sterically hindered and electron-rich ligands have been developed, allowing for the coupling of a wider range of challenging substrates under milder conditions. wikipedia.org For instance, the use of specific ligands can enable the amination of even less reactive aryl chlorides. Research has shown that β-chloroacroleins can be effectively aminated with various heteroarylamines using catalytic systems like Pd(OAc)₂/BINAP or Pd(OAc)₂/Xantphos in the presence of a base such as Cs₂CO₃. researchgate.net

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemical synthesis. This includes the use of efficient catalytic systems and the application of green chemistry principles to minimize waste and energy consumption.

Catalytic Systems in Pyridazine Synthesis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions are central to modern pyridazine synthesis, extending beyond just C-N bond formation. researchgate.net Cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions allow for the introduction of various carbon-based substituents onto the pyridazine core, enabling the creation of diverse molecular libraries. researchgate.net

In the context of amination, the development of highly active and robust palladium catalysts remains a key area of research. The choice of ligand is paramount in determining the catalyst's efficacy. For the Buchwald-Hartwig amination of chloropyridazines, ligands that can promote the oxidative addition of the C-Cl bond and facilitate the subsequent steps of the catalytic cycle are essential. The use of supported palladium catalysts, such as palladium nanoparticles on silica, has also been explored for Suzuki-Miyaura coupling of aryl halides, offering potential advantages in terms of catalyst recovery and reuse. researchgate.net Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed for the synthesis of biheteroaryl molecules, providing a direct and regioselective method for linking pyridine N-oxides with other heterocycles. rsc.org

Green Chemistry Principles in Aminopyridazine Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of aminopyridazines to create more sustainable processes. ekb.egmdpi.com Key areas of focus include the use of greener solvents, alternative energy sources, and one-pot reactions to improve efficiency and reduce environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.govmdpi.comnanobioletters.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. ekb.egnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including aminopyridines and their derivatives. mdpi.comnih.gov For example, the synthesis of substituted 3-amino-imidazopyridines has been achieved rapidly and efficiently using a microwave-assisted one-pot cyclization/Suzuki coupling approach. nih.gov

The use of environmentally benign solvents, such as water, is another key aspect of green chemistry. nih.gov Research has shown that nucleophilic aromatic substitution reactions for the amination of heteroaryl chlorides can be carried out in water with a suitable base, offering a transition-metal-free and greener alternative to some palladium-catalyzed methods. nih.gov One-pot multicomponent reactions also align with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. nih.gov

Scale-Up and Process Chemistry Considerations in Laboratory Settings

The transition of a synthetic route from a small-scale laboratory preparation to a larger, process-scale synthesis presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and reproducible process.

The purification of the final product and intermediates is another critical aspect. The choice of crystallization solvent, temperature, and cooling profiles can significantly impact the yield and purity of the isolated compound. Extraction procedures also need to be optimized to ensure efficient product recovery while minimizing solvent usage.

Furthermore, reaction kinetics and thermodynamics become more pronounced at a larger scale. Exothermic reactions require efficient heat management to prevent runaways. The mixing efficiency within the reactor can also affect the reaction outcome, particularly for heterogeneous reactions. Therefore, a thorough understanding of the reaction mechanism and potential side reactions is crucial for successful scale-up. For multi-step syntheses, the telescoping of reactions, where intermediates are not isolated, can improve efficiency but requires careful control to prevent the accumulation of impurities.

Reactivity and Derivatization Chemistry of 6 Chloro 3 Methylpyridazin 4 Amine

Reactivity of the Chloro Substituent

The chlorine atom on the pyridazine (B1198779) ring is a key site for synthetic modification, susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions (e.g., Amination, Alkoxylation, Thiolation)

The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro group by various nucleophiles. This allows for the introduction of nitrogen, oxygen, and sulfur-containing moieties.

Amination: The chloro group can be displaced by primary and secondary amines to yield substituted pyridazin-4-amine derivatives. These reactions are fundamental in building more complex molecular scaffolds.

Alkoxylation: Reaction with alkoxides, such as sodium methoxide, leads to the formation of the corresponding methoxy (B1213986) ether. For example, the related compound 6-Chloro-3-methoxypyridazin-4-amine is a known derivative formed through this pathway. biosynth.com

Thiolation: Thiolates can also displace the chloro substituent to form the corresponding thioether, although specific examples for this exact substrate are less commonly detailed in readily available literature. The interaction of similar chloro-heterocycles with reagents like thiourea (B124793) is a known transformation. biosynth.com

The table below summarizes representative nucleophilic displacement reactions.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 6-(Alkylamino)-3-methylpyridazin-4-amine |

| Alkoxide | NaOCH₃ | 6-Methoxy-3-methylpyridazin-4-amine |

| Thiolate | R-SNa | 6-(Alkylthio)-3-methylpyridazin-4-amine |

Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro position of 6-Chloro-3-methylpyridazin-4-amine is an active site for such transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgrsc.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems. nih.govresearchgate.net The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For chloro-substituted heterocycles like this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups. A general protocol for the Suzuki-Miyaura coupling of similar 6-chloropurines has been developed using a palladium catalyst and a water-soluble phosphine (B1218219) ligand, highlighting the applicability of this method to related heterocyclic systems. nih.gov The reaction is a cornerstone in medicinal chemistry for generating molecular diversity. researchgate.net

The table below illustrates the components and products of a typical Suzuki-Miyaura coupling involving this substrate.

| Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃ | 6-Aryl-3-methylpyridazin-4-amine |

| Heteroarylboronic acid | PdCl₂(dppf) | K₃PO₄ | 6-Heteroaryl-3-methylpyridazin-4-amine |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of undesirable byproducts. organic-chemistry.orgnih.gov A general protocol for the copper-free Sonogashira coupling of related 6-chloropurines has been successfully demonstrated in aqueous media. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a key method for alkene substitution and typically shows high stereoselectivity. organic-chemistry.org While broadly applicable, specific examples involving this compound are not as frequently documented as Suzuki or Sonogashira couplings in the reviewed literature.

Reactivity of the Amino Group

The amino group at the 4-position is nucleophilic and can readily react with various electrophiles, providing another avenue for derivatization.

Acylation and Sulfonylation Reactions

Acylation: The primary amino group can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acylated pyridazine derivative. For instance, reaction with acetic anhydride (B1165640) would yield N-(6-chloro-3-methylpyridazin-4-yl)acetamide. This transformation is useful for introducing amide functionalities, which are prevalent in many biologically active molecules.

Sulfonylation: Similarly, the amino group can be sulfonylated using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a suitable base like pyridine (B92270). This reaction produces the corresponding sulfonamide derivative, N-(6-chloro-3-methylpyridazin-4-yl)benzenesulfonamide. Sulfonamides are an important class of compounds in medicinal chemistry.

The table below provides examples of these reactions.

| Reaction Type | Electrophile Example | Product |

| Acylation | Acetyl chloride (CH₃COCl) | N-(6-chloro-3-methylpyridazin-4-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(6-chloro-3-methylpyridazin-4-yl)-4-methylbenzenesulfonamide |

Diazo and Related Coupling Reactions

The primary amino group at the C4 position of this compound is amenable to diazotization, a process that converts it into a diazonium salt. This reactive intermediate is a cornerstone for a variety of coupling reactions. The general principle involves treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. nih.govlibretexts.org The resulting diazonium cation is an excellent electrophile and can react with electron-rich coupling partners. libretexts.org

While direct studies on this compound are specific, the reactivity can be inferred from related pyridazine systems. For instance, diazotization of aminopyridazines followed by intramolecular cyclization is a known route to fused heterocyclic systems like v-triazolo[4,5-c]pyridazines. researchgate.net The process involves converting the amino group to a diazonium salt, which then undergoes cyclization. A similar reaction with 5-chloro-3,4-diaminopyridazine using nitrite in the presence of an acid catalyst yields 7-chloro-3H-1,2,3-triazolo[4,5c]pyridazine in high yield. researchgate.net

These diazonium intermediates are pivotal in synthesizing azo compounds, which are valued for their color properties. researchgate.netyoutube.com The coupling reaction involves the electrophilic attack of the diazonium ion on an activated aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo-linked product. libretexts.orgyoutube.com

Table 1: Examples of Diazo-Related Reactions on Pyridazine Scaffolds This table is representative and illustrates typical reactions of related structures.

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-chloro-3,4-diaminopyridazine | NaNO₂, Acid | 7-chloro-3H-1,2,3-triazolo[4,5c]pyridazine | Diazotization/Cyclization | researchgate.net |

| Aniline Derivatives | NaNO₂, HCl, 2-naphthol | Azo-coupled dye | Diazotization/Azo Coupling | researchgate.net |

Electrophilic Aromatic Substitution on the Pyridazine Ring

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which makes it resistant to classical electrophilic aromatic substitution (EAS) reactions. libretexts.org Furthermore, the chloro group at C6 is a deactivating substituent, further hindering electrophilic attack. However, the amino group at C4 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the only available position for substitution is C5.

It is common practice to protect the highly reactive amino group, for example by converting it to an amide, before carrying out EAS. libretexts.org This prevents side reactions and moderates the reactivity, often improving the selectivity of the substitution. libretexts.org

Functionalization of the Methyl Group

The methyl group at the C3 position offers another site for chemical modification, primarily through reactions involving its acidic protons or through oxidation.

The methyl group attached to the pyridazine ring can be oxidized to afford corresponding aldehydes or carboxylic acids. These transformations typically require strong oxidizing agents. While specific examples for this compound are not prevalent in the reviewed literature, the oxidation of methyl groups on similar heterocyclic rings is a well-established synthetic strategy. For example, side-chain oxidation of methylarenes to carboxylic acids is often accomplished using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com Such a transformation would convert the methyl group of the title compound into a carboxylic acid, providing a handle for further derivatization, such as amide bond formation.

The protons of the methyl group at C3 are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then participate in condensation reactions with various electrophiles, most notably aldehydes and ketones. youtube.com This type of reaction, often a Claisen-Schmidt or a related condensation, results in the formation of a new carbon-carbon double bond, extending the side chain at the C3 position.

For example, the methyl group could react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base to form a styryl-pyridazine derivative. These reactions are fundamental in creating more complex molecules with extended conjugation, which can be of interest for their optical or biological properties. youtube.com

Ring Modification and Rearrangement Studies

The pyridazine ring in this compound can be a precursor to various fused heterocyclic systems. These transformations often involve the existing functional groups to build new rings onto the pyridazine core.

One significant pathway involves the reaction of a pyridazine amine with bifunctional reagents. For instance, reacting 6-chloropyridazin-3-amine with 1,3-dichloroacetone (B141476) leads to the formation of a fused imidazo[1,2-b]pyridazine (B131497) system. mdpi.com This reaction proceeds via an initial nucleophilic substitution by the amino group on one of the electrophilic carbons of dichloroacetone, followed by an intramolecular cyclization.

Furthermore, thermal ring transformation reactions are another avenue for ring modification. The acylation of tetrazoles with chloroazines, such as dichloropyridazine, followed by heating can lead to the formation of triazolo-annulated azines. nih.gov This method provides an efficient route to complex heterocyclic structures like 1,2,4-triazolo[4,3-b]pyridazines. nih.gov Research into the synthesis of pyrazolo[3,4-d]pyridazines from pyridazine precursors using methods like the Vilsmeier-Haack reaction also highlights the utility of the pyridazine core in constructing diverse fused ring systems. amanote.com

Table 2: Examples of Ring Modification Reactions

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 6-chloropyridazin-3-amine | 1,3-dichloroacetone, reflux | Imidazo[1,2-b]pyridazine | mdpi.com |

| 3,6-dichloropyridazine (B152260) | 5-(3-methyl-phenyl)tetrazole, Toluene, reflux | 1,2,4-triazolo[4,3-b]pyridazine | nih.gov |

| 5-(1-Methylhydrazino)pyridazines | Vilsmeier-Haack Reagent | Pyrazolo[3,4-d]pyridazine | amanote.com |

Advanced Spectroscopic and Computational Characterization of 6 Chloro 3 Methylpyridazin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For 6-Chloro-3-methylpyridazin-4-amine, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, 3-Nitrobenzo[a]pyrene, distinct signals were observed in the range of 7.85–9.19 ppm. nih.gov For this compound, the aromatic proton on the pyridazine (B1198779) ring is expected to appear in a characteristic downfield region, while the methyl protons will resonate at a higher field, typically around 2-3 ppm. The amino protons may exhibit a broad signal, the position of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridazine ring will have distinct chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating amino and methyl groups. For instance, in a study of naphtho[1,8-cd]-pyran-1-ones, carbonyl carbons were observed at highly deshielded shifts (around 160 ppm), while methoxy (B1213986) carbons were found at much higher fields (around 55 ppm). mdpi.com Similarly, for this compound, the carbon attached to the chlorine atom is expected to be significantly downfield compared to the others. Combining 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.com

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.5 | ~20 |

| Pyridazine-H | ~7.0-7.5 | - |

| Pyridazine-C(3) | - | ~150 |

| Pyridazine-C(4) | - | ~120 |

| Pyridazine-C(5) | - | ~130 |

| Pyridazine-C(6) | - | ~155 |

| Amino (NH₂) | Variable (broad) | - |

Note: This is a predictive table based on general principles and data from related structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 143.57 g/mol . nih.gov

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu Electron impact (EI) ionization often leads to predictable fragmentation pathways. For amino- and chloro-substituted heterocyclic compounds, common fragmentation patterns include the loss of the halogen atom (Cl radical), the amino group (-NH₂), or hydrogen cyanide (HCN) from the ring. miamioh.edusciencepublishinggroup.comresearchgate.net For example, in a study of a quinazolinone derivative, fragmentation involved the loss of an -NH group, followed by the loss of CH₂, HCO, and other small fragments. sciencepublishinggroup.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₅H₆ClN₃. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

| 143/145 | [C₅H₆ClN₃]⁺ | Molecular ion (M⁺, M+2) |

| 128 | [C₄H₃ClN₃]⁺ | Loss of CH₃ |

| 108 | [C₅H₅N₃]⁺ | Loss of Cl |

| 81 | [C₄H₅N]⁺ | Loss of Cl and HCN |

Note: This table illustrates potential fragmentation pathways. The actual fragmentation will depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. cardiff.ac.uk The analysis of these spectra allows for the identification of functional groups and can be enhanced by computational calculations. nih.gov

For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be slightly lower, in the 2850-2960 cm⁻¹ range. nih.govnaturalspublishing.com The C=N and C=C stretching vibrations of the pyridazine ring will give rise to absorptions in the 1400-1650 cm⁻¹ region. naturalspublishing.com The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the pyridazine ring are often more intense in the Raman spectrum. Computational methods, such as DFT, can be used to calculate the theoretical vibrational frequencies, which, when compared with the experimental data, allow for a detailed and accurate assignment of the observed bands. nih.govnih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric) | ~3400-3500 | IR, Raman |

| N-H Stretch (symmetric) | ~3300-3400 | IR, Raman |

| Aromatic C-H Stretch | ~3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | ~2850-2960 | IR, Raman |

| C=N/C=C Ring Stretch | ~1400-1650 | IR, Raman |

| N-H Bend | ~1600 | IR |

| C-Cl Stretch | ~600-800 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This technique can provide highly accurate bond lengths, bond angles, and intermolecular interactions. For a derivative of this compound, specifically 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl] nih.govresearchgate.netuomphysics.nettriazolo[4,3-b]pyridazine, X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. uomphysics.net

The analysis of the crystal structure of this compound would reveal the planarity of the pyridazine ring and the orientation of the methyl and amino substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyridazine ring, which govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data and to predict the properties of molecules. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. uomphysics.net

For a derivative of this compound, DFT calculations were performed to compare theoretical and experimental results, showing good agreement. uomphysics.net The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. uomphysics.net The distribution of HOMO and LUMO orbitals can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. For example, in a related triazolo-pyridazine derivative, the HOMO was localized on the phenoxy ring, while the LUMO was on the triazole-pyridazine rings and the chlorine atom. uomphysics.net Such analysis for this compound would be invaluable for predicting its reactivity in various chemical transformations.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govpitt.edu MD simulations can provide detailed information about the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules. mdpi.commdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Properties

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. youtube.com These models are pivotal in computational chemistry and drug discovery, as they enable the prediction of a compound's properties even before its synthesis, thereby saving time and resources. youtube.comnih.gov The fundamental principle of QSPR lies in the idea that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. nih.gov

For this compound and its derivatives, while specific, comprehensive QSPR models are not widely documented in publicly accessible literature, the foundational work for creating such models relies on the calculation of various molecular descriptors using computational methods like Density Functional Theory (DFT). researchgate.net DFT calculations are frequently employed for pyridazine derivatives to determine optimized geometries and a range of electronic and quantum-chemical properties. researchgate.net

These descriptors, once calculated for a series of related compounds, can be used to build a QSPR model through statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov Such a model could predict properties like solubility, boiling point, or even biological activity. For instance, studies on substituted aminopyridine derivatives have successfully used QSAR (a subset of QSPR focused on activity) to understand the structural requirements for biological inhibition, highlighting the utility of this approach. nih.gov

The theoretical properties calculated for pyridazine derivatives typically include quantum chemical descriptors that are known to influence reactivity and intermolecular interactions. These often encompass:

Energy of the Highest Occupied Molecular Orbital (EHOMO): Relates to the electron-donating ability of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Relates to the electron-accepting ability of a molecule.

HOMO-LUMO Energy Gap (ΔE): Indicates the chemical reactivity and kinetic stability of the molecule.

Global Reactivity Descriptors: Parameters such as hardness, softness, electronegativity, and electrophilicity index, which are derived from HOMO and LUMO energies and provide insight into the global reactive nature of the molecule. researchgate.net

The table below lists some computed properties for the parent compound, this compound, which would serve as foundational data points in the development of a QSPR model.

Table 1: Computed Theoretical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆ClN₃ | nih.gov |

| Molecular Weight | 143.57 g/mol | nih.gov |

| Exact Mass | 143.0250249 Da | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Topological Polar Surface Area | 51.8 Ų | nih.gov |

This table is interactive. You can sort and filter the data.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to map out entire reaction pathways, identify transient intermediates, and calculate the activation energies of transition states. rsc.org This insight is invaluable for understanding reaction outcomes, optimizing conditions, and designing new synthetic routes.

For this compound, a key reaction of interest is the nucleophilic substitution at the chlorine-substituted carbon atom of the pyridazine ring. The pyridazine ring is electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr). The presence of the chloro substituent provides a leaving group for such transformations. The amino (-NH₂) and methyl (-CH₃) groups on the ring act as modulating factors, influencing the electron density and steric accessibility of the reaction center.

A computational study of a nucleophilic substitution reaction on this compound would typically involve the following steps:

Reactant and Nucleophile Modeling: The 3D structures of this compound and the incoming nucleophile (e.g., a hydroxide (B78521) ion or an amine) are optimized to find their lowest energy conformations.

Transition State Search: The computational search for the transition state structure for the key steps, such as the formation of the Meisenheimer complex (a common intermediate in SNAr reactions).

Intermediate and Product Modeling: The structures of any intermediates and the final product are optimized.

Energy Profile Calculation: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. This profile reveals the activation energy barriers for each step, allowing for the determination of the rate-limiting step of the reaction. youtube.com

While specific computational studies on the reaction mechanisms of this compound are not prominently featured in the literature, research on related systems, such as the use of 6-chloropyridazin-3-amine in the synthesis of fused heterocyclic systems like imidazo[1,2-b]pyridazines, confirms the utility of the chloro-substituent as a reactive handle for building more complex molecules. mdpi.com Computational studies on internal nucleophilic substitution (SNi) and bimolecular nucleophilic substitution (SN2) reactions provide a general framework for how such mechanisms can be investigated theoretically. youtube.comnih.gov

The table below outlines the key parameters that would be investigated in a hypothetical computational study of an SNAr reaction on this compound.

This table is interactive. You can sort and filter the data.

Mechanistic Investigations of Biological Interactions and Molecular Recognition of 6 Chloro 3 Methylpyridazin 4 Amine Scaffolds

Enzyme Interaction Mechanism Studies

While specific experimental data on the direct enzyme interaction mechanisms of 6-Chloro-3-methylpyridazin-4-amine are not extensively available in the public domain, insights can be drawn from studies on structurally related pyridazine (B1198779) derivatives. The pyridazine core is a versatile scaffold known to interact with various enzyme classes, often acting as a bioisostere for other aromatic systems.

Ligand-Protein Binding Dynamics

The binding of a ligand to a protein is a dynamic process involving conformational changes in both the ligand and the protein to achieve an optimal fit. For pyridazine derivatives, these dynamics are crucial for their inhibitory activity. Molecular dynamics (MD) simulations, a computational method used to study the physical movements of atoms and molecules, have been employed to investigate the stability of protein-ligand complexes involving pyridazine-like structures. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket over time.

For instance, studies on related heterocyclic kinase inhibitors have shown that the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase domain. The stability of these interactions, as observed in MD simulations, is often a key determinant of the compound's potency.

Active Site Specificity and Allosteric Modulation

While direct evidence for allosteric modulation by this compound is not documented, the concept is relevant for pyridazine-containing molecules. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. The potential for a molecule like this compound to act as an allosteric modulator would depend on the specific topology of the target enzyme and the presence of a suitable allosteric binding pocket.

Receptor Binding Profiling and Ligand-Receptor Interactions (at a molecular level)

Similar to enzyme interactions, the specific receptor binding profile of this compound is not well-documented in publicly accessible literature. However, studies on analogous pyridazine-containing compounds provide a framework for understanding potential ligand-receptor interactions at a molecular level.

In Silico Approaches to Molecular Recognition

Computational methods are invaluable for predicting and analyzing the molecular recognition of small molecules like this compound with their biological targets. These in silico approaches provide a rational basis for designing new compounds with improved affinity and selectivity.

Protein-Ligand Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be used to screen a wide range of potential protein targets and to hypothesize binding modes.

In studies of related pyridazine derivatives, docking simulations have been instrumental in understanding their structure-activity relationships (SAR). For example, in the context of kinase inhibition, docking can reveal how the pyridazine core orients within the ATP-binding site and how substituents at various positions can form additional interactions with surrounding amino acid residues, thereby enhancing potency and selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model can then be used to search large databases of chemical compounds in a process known as virtual screening to identify new potential hits.

For aminopyridazine derivatives, pharmacophore models have been developed to understand their binding modes to specific receptors. These models have highlighted the importance of features such as hydrophobicity and aromaticity at the sixth position and the presence of aliphatic hydrophobic substituents at the fourth position of the aminopyridazine nucleus for activity. Such models can guide the design of novel derivatives of this compound with potentially enhanced biological activity.

Structure-Activity Relationship (SAR) Exploration in Chemical Biology

The biological activity of a compound is intrinsically linked to its three-dimensional structure. For the this compound scaffold, the arrangement and nature of its substituent groups—the chloro, methyl, and amine moieties—on the pyridazine ring are critical in defining its interactions with biological targets. SAR studies on analogous heterocyclic systems provide valuable insights into how modifications of this scaffold can modulate its biological profile.

The molecular interactions of pyridazine derivatives are often dictated by a combination of steric, electronic, and hydrophobic factors. For the this compound scaffold, each component plays a vital role.

The pyridazine ring itself serves as a core scaffold, orienting the functional groups in a specific spatial arrangement for optimal interaction with a biological target. The nitrogen atoms in the ring can act as hydrogen bond acceptors, a common feature in the binding of small molecules to protein kinases.

The 6-chloro group is a significant determinant of activity. Its electron-withdrawing nature can influence the electronic distribution of the pyridazine ring, and it can participate in halogen bonding or hydrophobic interactions within a protein's binding pocket. In studies of related 6-chloropyridazinyl-pyrazoles, the chloro group was found to be important for activity. nih.gov Replacement of the chloro group with other functionalities can drastically alter the compound's biological profile. For instance, in a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, the 6'-chloro group was successfully replaced with cyclic secondary amines like pyrrolidine, piperidine, and morpholine, leading to compounds with maintained or enhanced analgesic activity, indicating that this position is amenable to substitution for modulating activity. nih.gov

The 4-amine group is a key functional group, likely involved in forming critical hydrogen bonds with the target protein. The hydrogen bond donor capacity of the amine is a common feature in the pharmacophore of many kinase inhibitors, where it often interacts with the hinge region of the kinase. The position of this amine group on the pyridazine ring is crucial for directing these interactions.

The table below summarizes the potential roles of the key structural features of the this compound scaffold in molecular interactions, based on inferences from related heterocyclic compounds.

| Structural Feature | Potential Role in Molecular Interaction |

| Pyridazine Ring | Core scaffold for substituent orientation; Nitrogen atoms as hydrogen bond acceptors. |

| 6-Chloro Group | Halogen bonding; Hydrophobic interactions; Modulation of ring electronics. |

| 3-Methyl Group | Hydrophobic interactions; Steric influence on conformation. |

| 4-Amine Group | Key hydrogen bond donor for interaction with target proteins (e.g., kinase hinge region). |

The this compound scaffold, characteristic of many small molecule kinase inhibitors, likely exerts its cellular effects by interfering with intracellular signaling pathways. nih.gov While direct mechanistic studies on this specific compound are not extensively available, the activities of structurally related pyridazine and chloropyridazine derivatives suggest potential mechanisms of cellular modulation.

One probable mechanism is the inhibition of protein kinases . Kinases are crucial enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of many diseases. The this compound scaffold possesses features common to ATP-competitive kinase inhibitors, where the molecule binds to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. The amine group could form hydrogen bonds with the kinase hinge region, while the pyridazine ring and its substituents could occupy adjacent hydrophobic pockets.

Another potential pathway is the induction of apoptosis . Many anticancer agents function by triggering programmed cell death in cancer cells. Studies on novel chloropyridazine hybrids have shown that they can induce apoptosis by modulating the levels of key regulatory proteins. nih.gov These compounds were observed to upregulate pro-apoptotic proteins such as p53, BAX, and caspases 3 and 6, while downregulating anti-apoptotic proteins like BCL-2. nih.gov It is plausible that this compound or its derivatives could similarly influence these apoptotic pathways.

Furthermore, some pyridazine derivatives have been investigated for their ability to inhibit enzymes like poly (ADP-ribose) polymerase-1 (PARP-1) , which is involved in DNA repair. nih.gov Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair mechanisms. Molecular docking studies of some chloropyridazine hybrids have suggested their potential to bind to and inhibit PARP-1. nih.gov

The table below outlines the plausible mechanistic pathways of cellular modulation for the this compound scaffold, extrapolated from research on analogous compounds.

| Mechanistic Pathway | Cellular Effect |

| Protein Kinase Inhibition | Blockade of signal transduction pathways controlling cell growth and survival. |

| Induction of Apoptosis | Upregulation of pro-apoptotic proteins (e.g., p53, BAX) and downregulation of anti-apoptotic proteins (e.g., BCL-2). |

| PARP-1 Inhibition | Impairment of DNA repair mechanisms, leading to accumulation of DNA damage. |

Applications of 6 Chloro 3 Methylpyridazin 4 Amine in Chemical Synthesis and Materials Science Research

As a Versatile Building Block in Heterocyclic Synthesis

6-Chloro-3-methylpyridazin-4-amine serves as a key starting material in the synthesis of a variety of fused heterocyclic compounds. The presence of multiple reaction sites—the reactive chlorine atom, the nucleophilic amino group, and the adjacent ring nitrogens—allows for diverse chemical transformations.

One notable application is in the synthesis of imidazo[1,2-b]pyridazines . These bicyclic systems are of significant interest in medicinal chemistry. The synthesis typically involves the condensation of an aminopyridazine with an α-haloketone. For instance, derivatives of 6-chloropyridazin-3-amine can be reacted with α-bromoketones under mild basic conditions, such as in the presence of sodium bicarbonate, to construct the imidazo[1,2-b]pyridazine (B131497) scaffold. nih.gov The introduction of a halogen on the pyridazine (B1198779) ring has been shown to facilitate the successful formation of the fused ring system in good yields. nih.gov A specific example is the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone (B141476) in 1,2-dimethoxyethane, which, after heating under reflux, yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This intermediate can then undergo further modifications to produce a variety of substituted imidazo[1,2-b]pyridazines. mdpi.com

Another important class of fused heterocycles synthesized from aminopyridazine precursors are triazolopyridazines . These compounds can be formed through several synthetic routes. One method involves the reaction of a hydrazinopyridazine derivative with reagents like acetic anhydride (B1165640) or carbon disulphide to form pyridazinotriazines. nih.gov While this example starts from a hydrazino derivative, the amino group of this compound can be a precursor to the necessary hydrazine (B178648) functionality. A more direct approach involves the acylation of tetrazoles with chloroazines followed by a thermal ring transformation to yield triazolo-annulated azines. nih.gov This strategy highlights the utility of the chloro-substituent on the pyridazine ring in facilitating the synthesis of these fused systems.

The reactivity of the functional groups on this compound allows for a range of synthetic manipulations, making it a valuable and versatile building block for the construction of diverse and complex heterocyclic architectures.

Table 1: Examples of Heterocyclic Systems Synthesized from Aminopyridazine Precursors

| Starting Material Precursor | Reagents and Conditions | Resulting Heterocyclic System | Reference |

| 6-chloropyridazin-3-amine | 1,3-dichloroacetone, 1,2-dimethoxyethane, reflux | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | mdpi.com |

| 3-amino-6-halopyridazine | α-bromoketone, sodium bicarbonate | Imidazo[1,2-b]pyridazine derivatives | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride, reflux | Pyridazinotriazine derivative | nih.gov |

| 3,6-dichloropyridazine (B152260) and 5-(3-methyl-phenyl)tetrazole | Pyridine (B92270), toluene, reflux | 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine | nih.gov |

Role in Agrochemical Research (Focus on chemical utility, not field efficacy or toxicity)

The pyridazine and pyridazinone ring systems are recognized as important structural motifs in the development of new agrochemicals due to their biological activity and favorable environmental profiles. dergipark.org.tr These scaffolds are present in compounds with insecticidal, fungicidal, and herbicidal properties. dergipark.org.tr The chemical utility of this compound in this field lies in its potential to serve as a key intermediate for the synthesis of novel agrochemical candidates.

The functional groups of this compound allow for the introduction of various substituents, which is a key strategy in the design of new active ingredients for crop protection. For example, the chlorine atom can be displaced through nucleophilic substitution to introduce different moieties, while the amino group can be acylated or otherwise modified to create a library of derivatives for screening.

A patent describes the synthesis of a herbicidal pyridazine derivative, 6-chloro-3-[(4-fluorophenoxy)methyl] researchgate.netnih.govpku.edu.cntriazolo[4,3-b]pyridazine, which underscores the importance of the pyridazine scaffold in this area of research. liberty.edu While this specific example does not start from this compound, it demonstrates the utility of the chloro-substituted pyridazine core in creating agrochemically relevant molecules. The synthesis of such compounds often involves the construction of a fused triazole ring onto the pyridazine backbone, a transformation for which aminopyridazines are suitable precursors.

Furthermore, the general class of methylpyridine derivatives are crucial for producing modern, highly effective, and low-toxicity agrochemicals. mdpi.com The presence of the methyl group on the pyridazine ring of this compound offers another site for chemical modification, such as through oxidation to an aldehyde or carboxylic acid, further expanding the diversity of potential agrochemical compounds that can be synthesized. For instance, a patented process describes the oxidation of 3-chloro-6-methylpyridazine (B130396) to 6-chloropyridazine-3-carboxylic acid, a key intermediate that can be further derivatized. google.com

Precursor for Advanced Organic Materials and Polymers

The application of this compound as a direct precursor for advanced organic materials and polymers is not extensively documented in current scientific literature. However, the broader class of diazine compounds, including pyridazine, pyrimidine, and pyrazine, has been investigated for their potential in optoelectronic functional materials. pku.edu.cn These nitrogen-containing heterocycles possess unique electronic and optical properties that make them attractive candidates for use in various electronic devices. pku.edu.cn

The incorporation of pyridazine units into conjugated polymers is an area of interest for developing new materials with specific electronic properties. For example, theoretical studies on pyridazine derivatives have been conducted to evaluate their potential as organic donor-π-acceptor dyes for dye-sensitized solar cells (DSSCs). researchgate.net These studies suggest that the electronic and optical properties of pyridazine-based molecules can be tuned to enhance their performance as sensitizers. researchgate.net

While direct polymerization of this compound has not been reported, its functional groups could potentially be utilized in polycondensation reactions to incorporate the pyridazine moiety into a polymer backbone. The development of synthetic routes to conjugated polymers containing pyridazine units is an active area of research, with the goal of creating novel materials for electronic applications.

There is limited specific research on the use of this compound in the synthesis of organic semiconductors and optoelectronic materials. However, the electronic properties of the pyridazine ring suggest its potential utility in this field. Diazine compounds, in general, are being explored for their application in photovoltaic materials, thin-film semiconductor materials, and electroluminescent materials. pku.edu.cn

The electron-deficient nature of the pyridazine ring can be advantageous in creating n-type organic semiconductors, which are essential components in many organic electronic devices. Research on pyrazine-based conjugated materials has shown their favorable charge transfer properties for optoelectronic applications. rsc.org By analogy, pyridazine-containing materials could exhibit similar useful properties. The synthesis of π-conjugated polymers incorporating pyridazine units could lead to new materials with tailored electronic and optical properties for use in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net

Theoretical studies have shown that the HOMO and LUMO energy levels of pyridazine derivatives can be suitable for efficient electron injection and regeneration processes in DSSCs. researchgate.net This indicates that with appropriate molecular design, pyridazine-based compounds could function as effective components in optoelectronic devices. However, further experimental research is needed to explore the potential of this compound and its derivatives in this application area.

Application as a Research Scaffold in Chemical Biology

In the field of chemical biology, small molecules are essential tools for probing biological systems and for the development of new therapeutic agents. The pyridazine heterocycle is recognized for its unique physicochemical properties, including its capacity for hydrogen bonding and its high dipole moment, which can be important for drug-target interactions. nih.gov this compound serves as a valuable starting point for the synthesis of compound libraries based on the pyridazine scaffold for biological screening.

A significant application of the pyridazine scaffold is in the development of kinase inhibitors . Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. The pyridazine ring can act as a bioisostere for other heterocyclic systems known to interact with the ATP-binding site of kinases. For example, a review on imidazo[1,2-b]pyridazine-based compounds discusses their investigation as inhibitors of various kinases, including those involved in cancer and inflammatory diseases. dergipark.org.tr The synthesis of these inhibitors often starts from aminopyridazine precursors, highlighting the utility of compounds like this compound in this area of medicinal chemistry.

Another area of application is in the development of ligands for neurodegenerative diseases . For instance, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov The synthesis of these potential imaging agents for positron emission tomography (PET) began with 3-amino-6-halopyridazines, demonstrating the role of this class of compounds in creating tools for neuroscience research. nih.gov

The versatility of this compound as a chemical scaffold allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and to optimize the biological activity of the resulting compounds. This makes it a valuable tool for medicinal chemists and chemical biologists in the discovery of new bioactive molecules.

Future Directions and Emerging Research Avenues for 6 Chloro 3 Methylpyridazin 4 Amine Chemistry

Innovations in Sustainable and Catalytic Synthesis

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic protocols. For pyridazine (B1198779) derivatives like 6-Chloro-3-methylpyridazin-4-amine, research is moving beyond traditional multi-step, high-waste processes towards greener alternatives. Key innovations focus on catalytic systems and process intensification.

One promising avenue is the use of copper-catalyzed reactions, such as the Ullmann arylation, to form new carbon-nitrogen or carbon-carbon bonds at the pyridazine core. tandfonline.com Researchers are investigating more efficient and recyclable copper catalysts to improve yields and reduce metal waste. tandfonline.com Another area of focus is one-pot multicomponent reactions, which combine several synthetic steps into a single operation, thereby saving solvents, energy, and time while minimizing purification steps. nih.gov

Future research will likely concentrate on developing catalytic systems that allow for the direct and selective functionalization of the pyridazine ring, reducing the need for protecting groups and shortening synthetic sequences. The exploration of flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters, enhanced safety, and easier scalability for the industrial production of pyridazine-based compounds.

Table 1: Comparison of Synthetic Methodologies for Pyridazine Derivatives

| Methodology | Traditional Synthesis | Emerging Sustainable Approach |

| Catalyst | Often stoichiometric reagents | Recyclable catalysts (e.g., Copper, Palladium) tandfonline.com |

| Process | Multi-step, batch processing | One-pot reactions, flow chemistry nih.gov |

| Solvents | High volumes of volatile organic compounds | Greener solvents, solvent-free conditions |

| Efficiency | Lower atom economy, significant waste | High atom economy, minimized waste |

Design of Advanced Functional Materials Based on Pyridazine Scaffolds

The inherent electronic properties and rigid structure of the pyridazine ring make it an attractive scaffold for the design of advanced functional materials. nih.gov The this compound core can be chemically modified to create materials with tailored optical, electronic, or energetic properties.

A significant area of research is the development of new energetic materials. researchgate.net By introducing nitro groups and various amine nucleophiles onto a pyridazine framework, scientists have synthesized compounds with high detonation performance and specific sensitivities to impact and friction. researchgate.net The functionalization of a persubstituted pyridazine precursor laid the groundwork for these modifications. researchgate.net The this compound scaffold provides a starting point for similar derivatization strategies, potentially leading to novel energetic materials with improved safety and performance profiles.

Furthermore, pyridazine derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The nitrogen atoms in the pyridazine ring can coordinate with metal ions, making them suitable for use in chemosensors that detect specific analytes. Future work will involve synthesizing and characterizing polymers and macrocycles incorporating the this compound unit to explore their potential in materials science. acs.org

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of molecular discovery. springernature.comresearchgate.net These computational tools can rapidly screen vast virtual libraries, predict molecular properties, and propose novel chemical structures with desired activities, significantly accelerating the design-make-test-analyze cycle. springernature.comnih.gov

For this compound, AI can be employed in several ways:

Generative Models: Deep learning models can be trained on existing databases of pyridazine derivatives to generate novel molecules with optimized properties, such as enhanced binding affinity for a biological target or specific material characteristics. nih.gov

Scaffold Hopping: AI algorithms can suggest replacing a known molecular core with the pyridazine scaffold to discover new chemical series with potentially improved properties or novel intellectual property. springernature.comacs.org

Retrosynthesis Prediction: AI tools can analyze a target molecule and propose the most efficient synthetic routes, potentially starting from simple precursors like this compound. nih.gov This has been demonstrated for 15 drug-like compounds, setting a milestone for fully autonomous chemical synthesis. nih.gov

A recent study successfully used AI to design a set of pyridine (B92270) derivatives, which were then synthesized and tested, demonstrating the power of this integrated approach. nih.gov As reaction databases grow and algorithms become more sophisticated, the use of AI will become indispensable for exploring the chemical space around the this compound scaffold. researchgate.netnih.gov

Table 2: Applications of AI/ML in Pyridazine Chemistry

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Models predict ADME/Tox, solubility, and bioactivity. springernature.com | Reduces the number of compounds that need to be synthesized and tested. |

| Generative Design | Algorithms create novel molecular structures. nih.gov | Accelerates the discovery of new leads and functional materials. |

| Automated Synthesis | AI plans synthetic routes for robotic platforms. nih.gov | Enables high-throughput synthesis and rapid iteration of designs. |

Exploration of Novel Mechanistic Pathways in Intermolecular Interactions

A fundamental understanding of how molecules interact is crucial for designing effective drugs and materials. The this compound molecule possesses several features—a halogen atom, an amine group, and aromatic nitrogen atoms—that can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking.

Computational chemistry provides powerful tools to explore these interactions at an atomic level. Molecular docking and molecular dynamics (MD) simulations are used to predict and visualize how pyridazine derivatives bind to biological targets like protein kinases. tandfonline.comacs.org These simulations can reveal the key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors. acs.org

Future research will delve deeper into the quantum mechanical nature of these interactions. By using methods like Density Functional Theory (DFT), scientists can accurately calculate binding energies and elucidate the electronic factors that govern molecular recognition. This knowledge is critical for the rational design of compounds where subtle changes to the substitution pattern on the this compound core can lead to significant differences in binding affinity and selectivity.

Role in Emerging Areas of Chemical Biology and Drug Discovery Methodologies (excluding clinical trials)

In the realm of chemical biology, small molecules are indispensable tools for probing biological systems and validating new drug targets. The pyridazine scaffold is a "privileged structure," meaning it is frequently found in biologically active compounds, particularly as an inhibitor of protein kinases, which play a central role in cancer biology. nih.gov